(R)-mandelonitrile
Overview
Description
(R)-Mandelonitrile is a chiral cyanohydrin that has garnered significant attention due to its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The asymmetric synthesis of (R)-mandelonitrile can be achieved through biocatalytic methods, utilizing enzymes such as hydroxynitrile lyases (HNLs) from various plant sources, including almond, Passiflora edulis, wild apricot, and Eriobotrya japonica . These enzymes catalyze the addition of hydrogen cyanide to benzaldehyde, resulting in the formation of (R)-mandelonitrile with high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.
Synthesis Analysis
The synthesis of (R)-mandelonitrile has been optimized in several studies using different biocatalysts and reaction conditions. For instance, (R)-oxynitrilase from bitter almond was used in water/organic solvent biphase systems, with diisopropyl ether being the best organic solvent for the reaction . Similarly, hydroxynitrile lyase from Passiflora edulis and wild apricot (Prunus armeniaca L.) were employed in biphasic systems, with parameters such as pH, temperature, and organic solvent type being crucial for achieving high enantiomeric purity and reaction velocity . The use of whole-cell biocatalysts, such as E. coli displaying nitrilase from Alcaligenes faecalis, has also been explored, yielding enantiomerically pure (R)-mandelic acid from mandelonitrile .
Molecular Structure Analysis
The molecular structure of (R)-mandelonitrile consists of a benzene ring attached to a nitrile and a hydroxyl group, making it a versatile building block for further chemical transformations. The stereochemistry of the hydroxyl group is critical for the enantiopurity of the synthesized product, which is why the selection of the appropriate enantioselective enzyme is essential .
Chemical Reactions Analysis
(R)-Mandelonitrile can undergo further chemical reactions to produce valuable compounds. For example, it can be hydrolyzed to form (R)-mandelic acid, a process that has been demonstrated using Alcaligenes faecalis ATCC 8750, which possesses an R-enantioselective nitrilase . The stability and reusability of the biocatalysts in various organic solvents are also important considerations for the synthesis of (R)-mandelonitrile and its subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-mandelonitrile, such as solubility and stability, are influenced by the reaction conditions, including temperature, pH, and the choice of organic solvent. Studies have shown that maintaining a low temperature and acidic pH can suppress non-enzymatic side reactions, thereby enhancing the enantiomeric purity of the product . The selection of an appropriate organic solvent is also crucial, as it affects both the reaction rate and the enantiomeric excess of the product .
Scientific Research Applications
Biocatalytic Production of Mandelic Acid :
- (R)-mandelonitrile is used in the enzymatic synthesis of (R)-mandelic acid, a key chiral building block in pharmaceuticals. Bacteria like Alcaligenes faecalis have been shown to efficiently convert mandelonitrile to (R)-mandelic acid with high enantiomeric excess, highlighting its potential in green chemistry and industrial applications (Yamamoto et al., 1991), (Xue et al., 2011).
Enzyme and Microbial Technology :
- Advanced biotechnological methods, including the use of recombinant microbial strains and enzyme catalysis, have been developed for the production of (R)-mandelic acid from (R)-mandelonitrile. These methods offer a more sustainable and efficient alternative to chemical synthesis (Martínková & Křen, 2018), (Singh & Sambyal, 2022).
Optimization of Synthesis Conditions :
- Studies have also focused on optimizing the conditions for the enzymatic synthesis of (R)-mandelonitrile, such as reaction temperature and pH, to enhance yield and efficiency. This includes using specific enzymes like hydroxynitrile lyases in biphasic systems for improved synthesis rates (Willeman, Straathof, & Heijnen, 2002).
Innovative Biocatalysis Approaches :
- Innovative approaches in biocatalysis, such as immobilized recombinant cells and in situ product removal techniques, have been applied to the synthesis of (R)-mandelic acid from (R)-mandelonitrile. These methods aim to enhance productivity and reduce inhibitory effects on the biocatalysts (Zhang et al., 2016), (Xue et al., 2010).
Discovery and Characterization of Enzymes :
- Significant research has been conducted on discovering and characterizing enzymes that efficiently hydrolyze mandelonitrile to (R)-mandelic acid, such as nitrilases from various bacterial sources. These studies contribute to the understanding of enzyme kinetics and substrate specificity (Wang, Sun, & Wei, 2013), (Sun et al., 2015).
Comparative Analysis of Enzyme Variants :
- Comparative analyses of enzyme variants for the conversion of mandelonitrile to mandelic acid have been performed to understand their substrate, reaction, and enantioselectivity. This research aids in developing efficient biocatalysts for industrial applications (Stolz et al., 2019).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal procedures.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, etc.
properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429525 | |
Record name | (R)-mandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-mandelonitrile | |
CAS RN |
10020-96-9 | |
Record name | (+)-Mandelonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10020-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mandelonitrile, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-mandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDELONITRILE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46TK780ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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